molecular formula C19H17N3O2S2 B14981559 5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

Cat. No.: B14981559
M. Wt: 383.5 g/mol
InChI Key: IDZFCMJSOPEUAD-UHFFFAOYSA-N
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Description

5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through palladium-catalyzed cross-coupling reactions.

    Final Coupling: The final step involves coupling the benzofuran core with the thiadiazole-thiophene moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran rings.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiophene rings can interact with active sites of enzymes, potentially inhibiting their activity. The benzofuran core may also play a role in binding to specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-acetyl-5-methylthiophene share the thiophene moiety and exhibit similar chemical reactivity.

    Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole derivatives are structurally similar and have comparable biological activities.

    Benzofuran Derivatives: Compounds like 2-benzofuran carboxylic acid share the benzofuran core and exhibit similar chemical properties.

Uniqueness

What sets 5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide apart is its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

5-ethyl-3-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17N3O2S2/c1-4-12-6-7-14-13(9-12)11(3)16(24-14)18(23)21-19-20-17(22-26-19)15-8-5-10(2)25-15/h5-9H,4H2,1-3H3,(H,20,21,22,23)

InChI Key

IDZFCMJSOPEUAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC(=NS3)C4=CC=C(S4)C

Origin of Product

United States

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